Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate
Description
Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate is an organic compound with a complex structure
Properties
IUPAC Name |
methyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)11-9-10(5-7-12(11)15)6-8-13(16)17-4/h5,7,9,15H,6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUZOWCUYWPFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074039 | |
| Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36837-50-0 | |
| Record name | Methyl 3-(1,1-dimethylethyl)-4-hydroxybenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36837-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036837500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 2: Neutralization and Crystallization
- Cooling: After reaction completion, cool to about 90 °C under nitrogen.
- Acidification: Add 97% acetic acid to adjust pH to 5–6, stirring for 30 minutes.
- Reflux: Add 85% alcohol solvent and reflux for 30 minutes, then cool for 30 minutes.
- Crystallization: Cool naturally below 0 °C, then further cool below 0 °C with gentle stirring to complete crystallization.
- Isolation: Filter the crystalline product, wash with 85% alcohol, and dry.
Reaction Conditions and Parameters
| Parameter | Condition |
|---|---|
| Phenol starting material | 2,6-di-tert-butylphenol, 1.0–2.0 parts |
| Catalyst | Sodium methanolate, 0.1–0.2 parts |
| Methyl acrylate | 0.5–1.0 parts |
| Initial drying | 80–90 °C, vacuum 4–6.6 kPa, 12–20 min |
| Michael addition temp. | 60–75 °C during acrylate addition |
| Reaction holding temp. | 80–85 °C for 2–3 hours |
| Final reaction temp. | 120 °C for 1–1.5 hours |
| pH adjustment | pH 5–6 with 97% acetic acid |
| Crystallization temp. | Below 0 °C, slow stirring |
Mechanistic Insights
- Michael Addition: The phenol’s aromatic ring with electron-donating tert-butyl groups activates the ring for nucleophilic attack on the α,β-unsaturated ester (methyl acrylate).
- H-1,5 Hydrogen Migration: After the initial addition, an intramolecular hydrogen shift stabilizes the intermediate to form the final hydroxyphenyl propanoate ester.
- Catalyst Role: Sodium methanolate serves both to deprotonate the phenol and to catalyze the Michael addition efficiently.
Purification and Yield
- The product is purified by crystallization from alcohol after neutralization.
- The process yields a crystalline solid of high purity suitable for further applications.
- Washing with 85% alcohol removes impurities and residual reagents.
Summary Table of Preparation Method
| Step | Description | Conditions | Purpose |
|---|---|---|---|
| Drying | Heat phenol under vacuum, nitrogen purge | 80–90 °C, 4–6.6 kPa vacuum | Remove moisture and oxygen |
| Catalyst addition | Add sodium methanolate, heat to 120 °C | 70–120 °C | Initiate Michael addition |
| Michael addition | Slow addition of methyl acrylate | 60–75 °C, 1.5 h addition + 2–3 h hold | Formation of intermediate |
| Final reaction | Heat to 120 °C for 1–1.5 h | 120 °C | Complete reaction |
| Neutralization | Add acetic acid to pH 5–6 | ~90 °C, 30 min | Quench reaction |
| Reflux and crystallization | Reflux in 85% alcohol, cool below 0 °C | Reflux 30 min, cool to <0 °C | Purify and isolate product |
| Filtration and drying | Filter and wash with alcohol, dry | Ambient to low temperature | Obtain pure solid |
Research Findings and Industrial Relevance
- This synthetic method is patented and recognized for its efficiency in producing this compound with good yield and purity.
- The use of readily available starting materials (2,6-di-tert-butylphenol and methyl acrylate) and a simple catalytic system (sodium methanolate) makes it economically feasible.
- The reaction avoids complex intermediates and harsh conditions, favoring scalability.
- The product is valuable as an intermediate in antioxidant synthesis and other organic materials.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Material Science
Antioxidant Properties
Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate is widely recognized for its role as an antioxidant in polymer technology. It is utilized in stabilizing polymers against oxidative degradation, which is crucial for enhancing the longevity and performance of materials such as polyolefins, polyamides, and synthetic rubbers. The compound effectively inhibits the oxidative processes that can lead to material deterioration over time .
Applications in Plastics and Coatings
In the plastics industry, this compound is incorporated into formulations to improve thermal stability and resistance to discoloration. It is particularly effective in applications involving coatings and lubricants where oxidative stability is paramount . The compound's ability to function synergistically with other stabilizers enhances its effectiveness in various formulations.
Food Preservation
Use as a Food Additive
this compound has potential applications in food preservation due to its antioxidant properties. It can be used to prevent rancidity in fats and oils, thereby extending shelf life and maintaining nutritional quality . Its incorporation into food packaging materials helps in reducing oxidation-related spoilage, making it a valuable additive in the food industry.
Cosmetic Formulations
Stability Enhancer
In cosmetic formulations, the compound serves as an antioxidant that protects sensitive ingredients from oxidative degradation. Its inclusion helps maintain product integrity and efficacy over time . The ability to prevent discoloration and rancidity makes it suitable for various cosmetic products, including creams, lotions, and sunscreens.
Pharmaceutical Applications
Potential Therapeutic Uses
Research indicates that this compound may have applications in pharmaceuticals due to its antioxidant properties. Antioxidants play a critical role in reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders . Ongoing studies are exploring its potential therapeutic benefits.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-: Similar structure but with additional tert-butyl groups.
Benzenepropanoic acid, ethyl ester: Similar ester group but with an ethyl group instead of a methyl group.
Benzenepropanoic acid, methyl ester: Similar ester group but without the tert-butyl and hydroxyl groups.
Uniqueness
Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate is unique due to the presence of both the tert-butyl and hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Biological Activity
Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate, also known as Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate , is a phenolic compound recognized for its antioxidant properties and potential applications in various fields, including polymer manufacturing and biomedical research. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 292.42 g/mol. The compound features a hindered phenolic structure that contributes to its antioxidant capabilities. Its synthesis typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions using dimethyl sulfoxide as a promoter .
Antioxidant Activity
The primary biological activity of this compound is its antioxidant effect . Antioxidants are crucial for neutralizing free radicals, thus preventing oxidative stress that can lead to cellular damage and various diseases, including cancer and neurodegenerative disorders.
The antioxidant activity is attributed to the compound's ability to donate hydrogen atoms to free radicals, stabilizing them and preventing chain reactions that can cause cellular damage. Studies have shown that the compound can form intermolecular hydrogen bonds, enhancing its stability and effectiveness as an antioxidant .
1. Polymer Stabilization
This compound is widely used as a polymeric stabilizer in plastics and other materials. Its antioxidant properties help prevent degradation of polymers by inhibiting oxidative reactions during processing and storage. This application is particularly valuable in extending the lifespan of materials exposed to heat and light .
2. Biomedical Research
Recent studies have explored the potential of this compound in biomedical applications:
- Cancer Therapy : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, potentially making it a candidate for anticancer therapies. The compound has been shown to induce apoptosis in specific tumor cells, suggesting a mechanism that could be harnessed for therapeutic purposes .
- Neuroprotection : The antioxidant properties may also confer neuroprotective effects, making it a candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit oxidative stress in neuronal cells could be significant in developing treatments aimed at protecting against cognitive decline .
Case Study 1: Antioxidant Efficacy
A study published in Food Chemistry examined the antioxidant efficacy of this compound in lipid systems. The findings indicated that the compound effectively reduced lipid peroxidation levels, demonstrating its potential as a food preservative .
Case Study 2: Polymer Applications
In a polymer manufacturing case study, this compound was evaluated for its effectiveness as an additive in polypropylene. Results showed significant improvements in thermal stability and resistance to oxidative degradation when incorporated into the polymer matrix .
Q & A
Q. What are the established synthetic routes for Methyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate?
The compound is typically synthesized via esterification of the corresponding propanoic acid derivative. A common approach involves reacting 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or using coupling agents like DCC (dicyclohexylcarbodiimide). Alternative methods may employ tert-butyl prop-2-enoate intermediates in THF with NaH as a base, followed by purification via silica gel chromatography . Purity verification is critical, with GC or HPLC recommended (>98% purity standards) .
Q. How is the structural integrity of this compound validated in academic research?
Structural characterization relies on NMR (¹H/¹³C) for functional group identification (e.g., phenolic -OH at δ 5.5–6.0 ppm, ester carbonyl at ~170 ppm). Mass spectrometry (HRMS) confirms molecular weight (C₁₄H₂₀O₃, MW 236.31). For crystalline derivatives, single-crystal X-ray diffraction (as demonstrated for structurally related methyl propanoate derivatives) provides definitive stereochemical data .
Q. What mechanisms underlie its antioxidant activity?
The phenolic hydroxyl group at the 4-position acts as a radical scavenger, donating hydrogen atoms to stabilize free radicals (e.g., peroxyl radicals in lipid oxidation). The tert-butyl groups at the 3-position enhance steric protection of the phenolic -OH, prolonging antioxidant efficacy. Standard assays include DPPH radical scavenging and oxygen radical absorbance capacity (ORAC) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
Yield optimization requires solvent/base selection (e.g., THF/NaH for esterification, as in related tert-butyl propanoate syntheses) and temperature control. Catalytic methods using lipases or ionic liquids may improve green chemistry metrics. Kinetic studies (e.g., in situ FTIR monitoring) can identify rate-limiting steps, while column chromatography or recrystallization ensures purity .
Q. What experimental strategies address stability challenges under varying pH and temperature?
Accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking identifies degradation products (e.g., hydrolysis to the free acid). Buffered solutions (pH 3–9) reveal pH-dependent stability. Antioxidant efficacy retention is assessed post-stress via DPPH assays. Storage recommendations include inert atmospheres and desiccated conditions .
Q. How do researchers resolve contradictions in reported antioxidant efficiency values?
Discrepancies often arise from assay variability (e.g., DPPH vs. ABTS) or impurities in test samples. Cross-validation using multiple assays and strict adherence to purity standards (≥98% by GC) is essential. Comparative studies with structural analogs (e.g., ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, CAS 36294-24-3) clarify substituent effects on activity .
Q. What methodologies evaluate synergistic effects with other antioxidants?
Isobolographic analysis or combination index (CI) methods quantify synergism. For example, combining this compound with α-tocopherol in lipid peroxidation models (e.g., linoleic acid emulsions) measures enhanced inhibition rates. HPLC-MS monitors degradation pathways to confirm cooperative stabilization .
Methodological Considerations
- Purity Assurance : Use GC/HPLC with internal standards (e.g., methyl benzoate) and reference materials from accredited suppliers .
- Radical Scavenging Assays : Standardize DPPH concentrations (e.g., 100 μM in ethanol) and incubation times (30 min, dark) to minimize variability .
- Computational Modeling : DFT calculations predict radical scavenging potential by analyzing H-atom transfer energetics at the phenolic -OH site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
